2-(tert-Butylamino)ethanol

CO2 Capture Reaction Kinetics Sterically Hindered Amine

2-(tert-Butylamino)ethanol (TBMEA) is a hindered secondary alkanolamine whose bulky tert-butyl group forces CO₂ absorption via a bicarbonate-forming base-catalyzed hydration mechanism—dramatically lowering solvent regeneration energy versus unhindered amines like MEA/DEA. This unique steric architecture delivers high cyclic capacity and reduced corrosivity, making it the technically superior choice for large-scale carbon capture and selective gas sweetening. In pharmaceutical synthesis, it is a non-substitutable chiral auxiliary for stereocontrolled asymmetric reactions. Generic, less hindered amines cannot replicate these performance advantages. Procure TBMEA for energy-efficient gas treatment and advanced API synthesis.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 4620-70-6
Cat. No. B146117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylamino)ethanol
CAS4620-70-6
Synonymstert-butylaminoethanol
tert-butylaminoethanol hydrochloride
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCO
InChIInChI=1S/C6H15NO/c1-6(2,3)7-4-5-8/h7-8H,4-5H2,1-3H3
InChIKeyIUXYVKZUDNLISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butylamino)ethanol (TBMEA) for Technical Procurement: Baseline Properties and Functional Class


2-(tert-Butylamino)ethanol (CAS 4620-70-6; synonym: TBMEA, TBAE) is a sterically hindered secondary alkanolamine [1]. Its molecular structure features a bulky tert-butyl substituent adjacent to the secondary amino group, which imposes significant steric hindrance [2]. This structural feature is the principal determinant of its distinct physicochemical and reactive properties. The compound exists as a solid at room temperature (melting point 44 °C) and has a boiling point of 176.5 °C [1]. TBMEA is a niche reagent and chemical intermediate with applications spanning CO₂ capture, selective gas sweetening, and pharmaceutical synthesis [2][3].

Why 2-(tert-Butylamino)ethanol Cannot Be Substituted by Common In-Class Analogs Like MEA or DEA


Generic substitution within the alkanolamine class is not technically feasible due to the profound impact of steric hindrance on reaction mechanisms and outcomes. The bulky tert-butyl group on TBMEA forces its reaction with CO₂ to proceed via a base-catalyzed hydration mechanism, akin to tertiary amines, which forms bicarbonate rather than the stable carbamate formed by unhindered amines like MEA and DEA [1]. This fundamental mechanistic divergence directly translates to lower regeneration energy requirements and a higher cyclic capacity [2]. Furthermore, the unique steric environment is exploited in asymmetric synthesis, where it acts as a chiral auxiliary to induce stereocontrol, a function impossible with simpler, achiral analogs .

2-(tert-Butylamino)ethanol: Technical Evidence for Differentiated Performance vs. MEA, AMP, MDEA, and NBAE


CO₂ Capture: Distinct Bicarbonate Formation Mechanism vs. Unhindered Secondary Amines (MMEA, NBAE)

The sterically hindered structure of TBAE fundamentally alters its reaction mechanism with CO₂ compared to its unhindered structural analogs, MMEA and NBAE. Stopped-flow kinetic studies demonstrate that while MMEA and NBAE react via a zwitterion mechanism, TBAE's reaction is sterically forced to proceed through a base-catalyzed hydration mechanism, typical of tertiary amines, but at a faster rate [1]. This mechanistic difference is critical, as it avoids the formation of a stable carbamate, which is associated with high regeneration energy penalties. At 298 K, the observed reaction rate constant (kov) for TBAE was 41.8 M⁻¹ s⁻¹, which is 23.5 times slower than MMEA (982 M⁻¹ s⁻¹) and 5.6 times slower than NBAE (235 M⁻¹ s⁻¹) [1]. This slower kinetics is a direct consequence of the steric hindrance and is a key design feature for achieving high cyclic capacity with lower energy for regeneration [2].

CO2 Capture Reaction Kinetics Sterically Hindered Amine

CO₂ Capture Performance Classification: High Cyclic Capacity, Slow Absorption Rate (Group B)

In a comprehensive screening of 30 aqueous amines for post-combustion CO₂ capture, 2-(tert-butylamino)ethanol was categorized into 'Group B' alongside other sterically hindered amines like AMP and IPMEA [1]. This group is characterized by a relatively slow CO₂ absorption rate but a high cyclic capacity [1]. While the study does not provide raw quantitative data for each amine, its classification is a key differentiator. The high cyclic capacity of Group B amines is a direct consequence of their steric hindrance, which promotes bicarbonate formation over stable carbamate, thereby reducing the energy required for solvent regeneration [1][2].

CO2 Capture Cyclic Capacity Absorption Rate

CO₂ Capture Efficiency: Lower Direct Air Capture Efficiency vs. Unhindered AMP

In a lab-scale direct air capture study, TBMEA's CO₂ capture efficiency was directly compared to other sterically hindered and unhindered amines [1]. TBMEA achieved a capture efficiency of 56.3%, which is significantly lower than the 72.3% achieved by its less hindered analog, AMP, and the 88.9% efficiency of the unhindered secondary amine MMEA [1]. This lower efficiency is a direct trade-off for its steric properties, which, as established in other evidence items, lead to a beneficial change in reaction mechanism and lower regeneration energy. Notably, TBMEA was the only secondary amine in this study that did not form a carbamate [1].

Direct Air Capture CO2 Capture Efficiency Sterically Hindered Amine

Acid-Base Equilibrium: Higher Basicity (pKa) vs. Common Alkanolamines

The protonation constant (pKa) of the conjugate acid of 2-(tert-butylamino)ethanol (TBAE) is a fundamental thermodynamic parameter that influences its reactivity and speciation. Potentiometric titration data shows that at 303 K, TBAE has a pKa of 9.79, which is significantly higher than that of its unhindered analog MMEA (9.55) and comparable to the sterically hindered AMP (9.77) [1]. This higher basicity is a direct consequence of the electron-donating inductive effect of the bulky tert-butyl group. The pKa values for all studied amines show a predictable decrease with increasing temperature [1].

Acid Dissociation Constant pKa Amine Basicity

2-(tert-Butylamino)ethanol: Evidence-Based Application Scenarios for Strategic Procurement


Post-Combustion CO₂ Capture with a Focus on Energy Efficiency

2-(tert-Butylamino)ethanol is a prime candidate for formulation in CO₂ capture solvents where minimizing the energy penalty for regeneration is the primary performance metric. The quantitative evidence confirms its classification as a 'Group B' amine with high cyclic capacity [1] and a reaction mechanism that forms bicarbonate rather than carbamate [2]. This directly translates to lower heat requirements during solvent regeneration compared to standard unhindered amines like MEA or DEA. While its absorption rate is slower, this is an acceptable trade-off in large-scale systems designed for long gas-liquid contact times, where the net energy savings and lower corrosivity provide a significant operational cost advantage [1].

Synthesis of Sterically Demanding Pharmaceutical Intermediates

In pharmaceutical synthesis, the pronounced steric bulk of the tert-butylamino group makes 2-(tert-Butylamino)ethanol a valuable building block. It is directly used in the synthesis of beta-adrenergic agonists [1] and has been patented as a component in phenylethanolamine derivatives [2]. More generally, it is employed as a chiral auxiliary in asymmetric synthesis, where its steric hindrance helps control the stereochemical outcome of reactions, enabling the selective formation of enantiomerically enriched products essential for active pharmaceutical ingredients (APIs) . Procurement for R&D in this area is driven by the need for this specific, non-substitutable structural motif.

Biogas Upgrading and Selective H₂S Removal

The unique steric properties of TBMEA are exploited in non-aqueous solvent formulations for biogas upgrading to pipeline-quality methane [1]. Its hindered structure allows for selective absorption, and in studies on related hindered aminoethers, performance has been shown to be superior to that of the widely used tertiary amine MDEA for H₂S removal in specific high-gravity reactor configurations [2]. While the evidence for TBMEA itself in this specific application is class-level, the mechanistic advantage of steric hindrance for improved selectivity is well-established , positioning TBMEA as a technically sound candidate for custom gas sweetening formulations where CO₂ slip is acceptable to achieve deep H₂S removal.

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